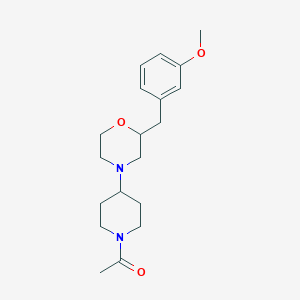
4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine, also known as MP-10, is a synthetic compound that has been studied for its potential use in scientific research. MP-10 is a member of the morpholine family of compounds, which are known for their diverse biological activities. In
作用机制
The mechanism of action of 4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine involves its binding to the μ-opioid receptor, which is a G protein-coupled receptor. This binding leads to the activation of downstream signaling pathways, including the inhibition of adenylyl cyclase and the activation of potassium channels. These signaling pathways ultimately lead to the modulation of pain and reward pathways in the brain.
Biochemical and Physiological Effects:
4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine has been shown to have a range of biochemical and physiological effects, including the modulation of pain and reward pathways in the brain. It has also been shown to have analgesic properties, which make it a potential candidate for the treatment of pain. Additionally, 4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine has been shown to have reinforcing properties, which make it a potential candidate for the treatment of addiction.
实验室实验的优点和局限性
4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine has several advantages for use in lab experiments, including its high affinity for the μ-opioid receptor and its ability to modulate pain and reward pathways in the brain. However, there are also limitations to its use, including its potential for abuse and its potential side effects.
未来方向
There are several future directions for research on 4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine, including the development of new analogs with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of 4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine and its potential use in the treatment of pain and addiction. Finally, more studies are needed to investigate the potential side effects of 4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine and its potential for abuse.
In conclusion, 4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine is a synthetic compound that has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has a high affinity for the μ-opioid receptor and has been shown to modulate pain and reward pathways in the brain. While there are advantages to its use in lab experiments, there are also limitations, including its potential for abuse and side effects. Future research is needed to fully understand the potential of 4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine and its analogs for the treatment of pain and addiction.
合成方法
The synthesis of 4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine involves several steps, including the reaction of 3-methoxybenzaldehyde with piperidine to form 4-(4-piperidinyl)-3-methoxybenzaldehyde. This intermediate is then reacted with morpholine in the presence of acetic anhydride to produce 4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine. The yield of this synthesis method is reported to be around 50%.
科学研究应用
4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the μ-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. 4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine has also been studied for its potential use as a tool for studying the role of the μ-opioid receptor in addiction and other neuropsychiatric disorders.
属性
IUPAC Name |
1-[4-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-15(22)20-8-6-17(7-9-20)21-10-11-24-19(14-21)13-16-4-3-5-18(12-16)23-2/h3-5,12,17,19H,6-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVUGVWWKJURMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCOC(C2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6058712.png)
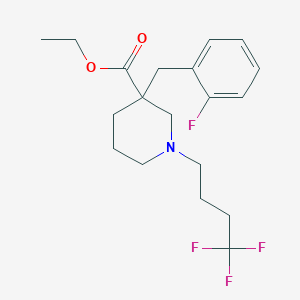
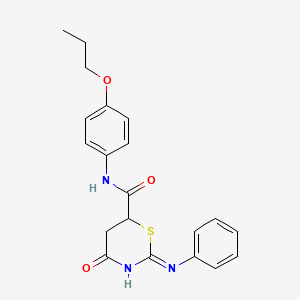
![1-(2,3-difluorobenzyl)-4-[1-(1H-1,2,4-triazol-1-ylacetyl)-3-pyrrolidinyl]piperidine](/img/structure/B6058750.png)
![5-chloro-4,6-dimethyl-2-(4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B6058751.png)
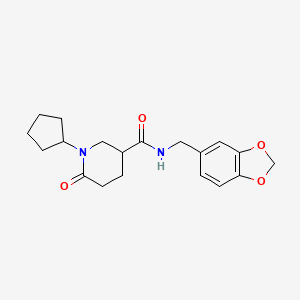
![isopropyl 4-({[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B6058769.png)
![N-cyclopentyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6058772.png)
![ethyl 2-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6058779.png)
![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B6058787.png)
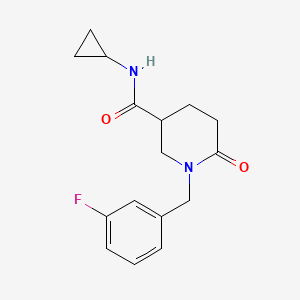
![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]pyrrolidine](/img/structure/B6058806.png)
![(2E)-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-pyridinyl)acrylamide](/img/structure/B6058810.png)
![4-(acetylamino)-N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6058820.png)